(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide
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Overview
Description
It is primarily known for its role as a selective and reversible inhibitor of monoamine oxidase type B (MAO-B), which is an enzyme involved in the breakdown of dopamine in the brain . This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide involves several steps. One common method includes the following steps :
Formation of the intermediate: The initial step involves the reaction of 3-fluorobenzyl alcohol with 4-hydroxybenzylamine to form the intermediate 4-[(3-fluorobenzyl)oxy]benzylamine.
Coupling with serine: The intermediate is then coupled with (S)-serine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide involves the inhibition of monoamine oxidase type B (MAO-B). By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which helps alleviate symptoms of Parkinson’s disease . Additionally, it has been found to block voltage-dependent sodium and calcium channels, and inhibit the release of glutamate and aspartate from synaptic terminals .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor with similar applications.
Uniqueness
(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide is unique due to its dual mechanism of action, which includes both MAO-B inhibition and modulation of ion channels . This dual action provides a broader therapeutic effect compared to other similar compounds .
Properties
Molecular Formula |
C17H19FN2O3 |
---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanamide |
InChI |
InChI=1S/C17H19FN2O3/c18-14-3-1-2-13(8-14)11-23-15-6-4-12(5-7-15)9-20-16(10-21)17(19)22/h1-8,16,20-21H,9-11H2,(H2,19,22)/t16-/m0/s1 |
InChI Key |
UTIKAYGNKRMHTP-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN[C@@H](CO)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CNC(CO)C(=O)N |
Origin of Product |
United States |
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